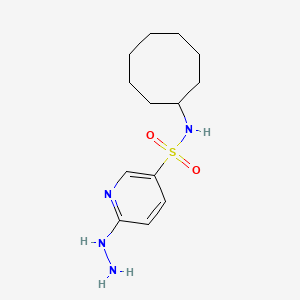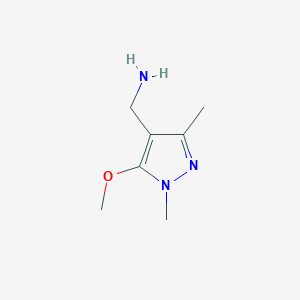
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide
Vue d'ensemble
Description
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide (CHPS) is an important organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CHPS is a white crystalline powder that has been used for decades as a reagent for the synthesis of other organic compounds. It is also used as a catalyst in the synthesis of various drugs and pharmaceuticals, and as a ligand in biochemistry research. CHPS has been found to have a variety of biochemical and physiological effects, which makes it an important tool for scientists and researchers.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide has been studied for its potential as a carbonic anhydrase inhibitor. Scozzafava et al. (1999) investigated water-soluble sulfonamides as inhibitors of carbonic anhydrase isozymes, which play a critical role in physiological processes such as aqueous humor secretion in the eye. These inhibitors displayed strong intraocular pressure-lowering properties when applied topically, suggesting potential applications in antiglaucoma medications (Scozzafava et al., 1999).
Synthesis and Chemical Properties
Research has focused on the synthesis of various sulfonamide derivatives, including N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide. Rozentsveig et al. (2013) developed methods for the synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, demonstrating the chemical versatility and potential for creating diverse compounds with this structure (Rozentsveig et al., 2013).
Antimycobacterial Agents
Güzel et al. (2009) explored the use of sulfonamide derivatives as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis. Their research indicated that these compounds could be effective as antimycobacterial agents, offering an alternate mechanism of action against tuberculosis (Güzel et al., 2009).
Anticancer and Antiviral Potential
Scozzafava and Supuran (2000) investigated N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides, including N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide, for their potential in cancer and viral treatments. These compounds showed promising results in inhibiting tumor cell growth and could have applications in antiviral therapies (Scozzafava & Supuran, 2000).
Sulfonamide Inhibitors in Therapeutic Patents
Gulcin and Taslimi (2018) reviewed the patent literature on sulfonamide inhibitors, highlighting their significance in various therapeutic areas. Sulfonamide compounds, including N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide, have been used in therapies against bacterial infections, cancer, glaucoma, and more (Gulcin & Taslimi, 2018).
Propriétés
IUPAC Name |
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c14-16-13-9-8-12(10-15-13)20(18,19)17-11-6-4-2-1-3-5-7-11/h8-11,17H,1-7,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIAMGXUTMFFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CN=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437604.png)

![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)

![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)



amine](/img/structure/B1437616.png)


